Comparative Hypotensive Potency: Nebidrazine Demonstrates 3- to 30-Fold Lower Activity Than Clonidine
In a direct head-to-head comparison in anaesthetized rats, intracerebroventricular (i.c.v.) administration of Nebidrazine (FLA-136) produced dose-dependent hypotension that was 3 to 30 times less potent than that observed with an equivalent dose of clonidine [1]. Both compounds also induced concomitant bradycardia. This significant difference in potency is a critical parameter for dose selection and experimental design when comparing central hypotensive mechanisms.
| Evidence Dimension | Hypotensive Potency |
|---|---|
| Target Compound Data | Dose-dependent hypotension (relative potency defined as 3-30x less active) |
| Comparator Or Baseline | Clonidine (baseline potency for inducing hypotension) |
| Quantified Difference | Nebidrazine is 3 to 30 times less potent than clonidine |
| Conditions | Anaesthetized rat model, intracerebroventricular (i.c.v.) administration |
Why This Matters
This quantitative potency difference is essential for accurate dosing in preclinical cardiovascular studies and prevents misinterpretation of results due to under- or over-dosing.
- [1] Hamilton TC, et al. A comparison of the cardiovascular and sedative actions of the alpha-adrenoceptor agonists, FLA-136 and clonidine, in the rat. Br J Pharmacol. 1982;75(1):13-21. View Source
